molecular formula C9H11BrO3 B2945565 Benzenemethanol, 5-bromo-2-(methoxymethoxy)- CAS No. 181288-97-1

Benzenemethanol, 5-bromo-2-(methoxymethoxy)-

Cat. No. B2945565
M. Wt: 247.088
InChI Key: OBYXRMBHEBBNNW-UHFFFAOYSA-N
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Description

Benzenemethanol, 5-bromo-2-(methoxymethoxy)- is a chemical compound with the molecular formula C9H11BrO3 . It is also known as 5-bromo-2-(methoxymethoxy)benzene-1-thiol .


Molecular Structure Analysis

The molecular structure of Benzenemethanol, 5-bromo-2-(methoxymethoxy)- is characterized by the presence of a benzene ring substituted with a bromine atom and a methoxymethoxy group . The molecular weight of this compound is 247.09 .

Scientific Research Applications

Total Synthesis of Natural Products

Researchers have developed methods for the synthesis of biologically active, naturally occurring bromophenols starting from precursors like (3-bromo-4,5-dimethoxyphenyl)methanol, demonstrating the role of such compounds in the synthesis of complex natural products with potential bioactivity (Akbaba et al., 2010).

Antibacterial Activity from Marine Algae

Studies on marine red algae Rhodomela confervoides have led to the isolation of bromophenols with significant antibacterial activity, highlighting the potential of such compounds in developing new antimicrobial agents (Xu et al., 2003).

Antioxidant Properties

The extraction and characterization of bromophenols from the marine red alga Rhodomela confervoides revealed compounds with potent antioxidant activities, suggesting these substances could be utilized in preventing oxidative deterioration in food and in pharmaceutical applications (Li et al., 2011).

Catalytic Applications in Organic Reactions

Investigations into the catalytic properties of various compounds have shown that methoxymethyl benzene can be synthesized through direct oxidation of toluene in methanol, utilizing electrochemical catalytic reactors. This method offers a high selectivity for methoxymethyl benzene, demonstrating the potential of these compounds in catalytic applications (Chen et al., 2008).

Inhibition of Carbonic Anhydrase

Research on novel bromophenol derivatives, including natural products, has shown that these compounds exhibit inhibitory activity against carbonic anhydrase enzymes. This suggests potential applications in developing drug candidates for treating conditions like glaucoma, epilepsy, and osteoporosis (Akbaba et al., 2013).

properties

IUPAC Name

[5-bromo-2-(methoxymethoxy)phenyl]methanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11BrO3/c1-12-6-13-9-3-2-8(10)4-7(9)5-11/h2-4,11H,5-6H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OBYXRMBHEBBNNW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCOC1=C(C=C(C=C1)Br)CO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11BrO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

247.09 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Benzenemethanol, 5-bromo-2-(methoxymethoxy)-

Synthesis routes and methods

Procedure details

To a solution of 5-bromo-2-methoxymethoxybenzaldehyde (5.00 g) in methanol (50 ml) was added, at 0° C., sodium borohydride (0.46 g). The mixture was stirred for 30 minutes at the same temperature, which was then concentrated. To the concentrate was added ethyl acetate, and the mixture was washed with an aqueous solution of potassium hydrogensulfate and a saturated aqueous saline solution, successively. The organic layer was dried (anhydrous magnesium sulfate), which was then concentrated to leave 5-bromo-2-methoxymethoxybenzyl alcohol (5.04 g) as a pale yellow oily product.
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
0.46 g
Type
reactant
Reaction Step Two

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